molecular formula C14H17NO B13081984 4-(1-Aminobutyl)naphthalen-1-ol

4-(1-Aminobutyl)naphthalen-1-ol

Cat. No.: B13081984
M. Wt: 215.29 g/mol
InChI Key: OPVXRIVPDCVXCE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminobutyl)naphthalen-1-ol typically involves the reaction of naphthalen-1-ol with 1-aminobutane under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminobutyl)naphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthalen-1-ol derivatives, naphthoquinones, and substituted naphthalenes .

Scientific Research Applications

4-(1-Aminobutyl)naphthalen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Aminobutyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Aminobutyl)naphthalen-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

4-(1-aminobutyl)naphthalen-1-ol

InChI

InChI=1S/C14H17NO/c1-2-5-13(15)11-8-9-14(16)12-7-4-3-6-10(11)12/h3-4,6-9,13,16H,2,5,15H2,1H3

InChI Key

OPVXRIVPDCVXCE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C2=CC=CC=C21)O)N

Origin of Product

United States

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